BenchChemオンラインストアへようこそ!

7-Bromo-1,3-dichloroisoquinoline

Regioselective Suzuki coupling Palladium catalysis Sequential diversification

7-Bromo-1,3-dichloroisoquinoline (CAS 924271-40-9, 97% purity) is an essential trihalogenated scaffold for medicinal chemistry and drug discovery. It features orthogonal reactivity: the 1-chloro position undergoes selective Suzuki coupling, the 3-chloro enables nucleophilic aromatic substitution or amination, and the 7-bromo provides a third handle for late-stage diversification. This unique pattern enables three-step sequential functionalization to build diverse compound libraries from a single core, accelerating hit-to-lead optimization. Ideal for kinase inhibitor programs and ligand synthesis.

Molecular Formula C9H4BrCl2N
Molecular Weight 276.94 g/mol
CAS No. 924271-40-9
Cat. No. B1523639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,3-dichloroisoquinoline
CAS924271-40-9
Molecular FormulaC9H4BrCl2N
Molecular Weight276.94 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C(N=C(C=C21)Cl)Cl)Br
InChIInChI=1S/C9H4BrCl2N/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-4H
InChIKeyDVPABFNTLVFBQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1,3-dichloroisoquinoline (CAS 924271-40-9) – A Prefunctionalized Building Block for Sequential Cross-Coupling in Medicinal Chemistry


7-Bromo-1,3-dichloroisoquinoline (CAS 924271-40-9, MFCD11112092, C9H4BrCl2N, MW 276.94) is a trihalogenated isoquinoline derivative featuring chlorine atoms at the 1- and 3-positions and a bromine atom at the 7-position . This substitution pattern creates a unique reactivity hierarchy that enables controlled, sequential functionalization—a critical advantage over less-substituted or differently halogenated isoquinoline analogs. The compound is commercially available at 97% purity and serves primarily as a versatile intermediate in the synthesis of complex heterocycles for drug discovery programs . Unlike generic isoquinoline scaffolds, the specific arrangement of halogens at the 1-, 3-, and 7-positions allows chemists to execute regioselective Suzuki-Miyaura couplings, nucleophilic aromatic substitutions, and Buchwald-Hartwig aminations in a predetermined sequence [1].

Why 7-Bromo-1,3-dichloroisoquinoline Cannot Be Substituted by Other Halogenated Isoquinolines


Direct substitution of 7-bromo-1,3-dichloroisoquinoline with simpler halogenated isoquinolines—such as 1,3-dichloroisoquinoline, 7-bromoisoquinoline, or regioisomeric bromo-dichloro analogs—compromises synthetic efficiency, regiochemical control, and downstream product diversity. The 1-chloro and 3-chloro substituents exhibit markedly different reactivity, with the 1-position undergoing Pd-catalyzed Suzuki coupling exclusively while the 3-position remains inert under identical conditions [1]. The 7-bromo group introduces a third, orthogonal handle for cross-coupling chemistry. Replacing this compound with 1,3-dichloroisoquinoline eliminates the 7-position functionalization capability entirely. Substitution with 7-bromoisoquinoline removes the differential 1- and 3-chloro reactivity that enables sequential modifications. Regioisomeric analogs (5-bromo-1,3-dichloroisoquinoline or 6-bromo-1,3-dichloroisoquinoline) differ in electronic and steric environments at the bromine position, altering coupling yields and substrate scope [2]. Procurement of this specific trihalogenated scaffold is therefore mandatory for synthetic routes requiring three sequential, orthogonal diversification steps with predictable regiochemical outcomes.

Quantitative Differentiation: 7-Bromo-1,3-dichloroisoquinoline Versus Comparators


Regioselective Reactivity: 1-Chloro > 3-Chloro Differential Enables Sequential Functionalization

Under Pd(PPh3)4 catalysis with arylboronic acids, 1,3-dichloroisoquinoline undergoes exclusive coupling at the 1-position, leaving the 3-chloro group intact. This regioselectivity—confirmed by X-ray crystallography of 3-chloro-1-(8-methoxy-1-naphthyl)isoquinoline—enables the synthesis of 1-aryl-3-chloroisoquinolines without protecting group strategies [1]. In 7-bromo-1,3-dichloroisoquinoline, this differential reactivity is retained, and the 7-bromo substituent provides a third, orthogonal handle for subsequent cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or metal-halogen exchange. The 5-bromo and 6-bromo regioisomers differ in electronic distribution; the 7-position is para to the pyridine nitrogen, while the 5-position is peri to the 1-chloro, and the 6-position is meta. This positional variation affects both the electrophilicity of the bromine atom and the steric accessibility in catalytic cycles, directly impacting coupling yields and substrate tolerance [2].

Regioselective Suzuki coupling Palladium catalysis Sequential diversification

Procurement Cost Advantage: 7-Bromo-1,3-dichloroisoquinoline vs. 5-Bromo Regioisomer

At the 100 mg scale, 7-bromo-1,3-dichloroisoquinoline (97% purity) is available from Aladdin Scientific for $15.90 . The 5-bromo regioisomer (5-bromo-1,3-dichloroisoquinoline, 97% purity) is listed at $46.90 for the same quantity from the same supplier . The 6-bromo analog is not widely stocked at comparable purity and pricing. 1,3-Dichloroisoquinoline (without the 7-bromo handle) is less expensive per gram but requires additional synthetic steps to install the 7-bromo group if needed, negating cost savings .

Procurement cost Building block economics Medicinal chemistry budget

Purity Specification: 97% Enables Downstream Reliability in Multi-Step Synthesis

Commercially available 7-bromo-1,3-dichloroisoquinoline is supplied at a standard purity of 97% as determined by HPLC, GC, or NMR . This specification exceeds the typical 95% purity offered for several comparator isoquinoline building blocks, including 1,3-dichloroisoquinoline (95% minimum purity) and 6-bromo-1,3-dichloroisoquinoline (95%) . Higher initial purity reduces the burden of byproduct formation in the first synthetic step, minimizing the need for intermediate purification and improving overall yield in multi-step sequences.

Synthetic intermediate Purity specification Quality control

Synthetic Utility in Kinase Inhibitor Programs: The 7-Position as a Critical SAR Handle

In a systematic study of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles, the nature of substituents at the 7-position of the isoquinoline scaffold directly modulated inhibitory potency against myosin light chain kinase (MLCK) and epidermal growth factor receptor (EGFR) [1]. While the target compound 7-bromo-1,3-dichloroisoquinoline itself is not the final bioactive molecule, it serves as the essential precursor for introducing diverse 7-position substituents via cross-coupling chemistry. The 7-bromo group enables late-stage diversification to explore SAR, whereas analogs lacking this handle (e.g., 1,3-dichloroisoquinoline) require de novo synthesis for each 7-position variant.

Kinase inhibitors Structure-activity relationship MLCK EGFR

High-Value Application Scenarios for 7-Bromo-1,3-dichloroisoquinoline Procurement


Sequential Diversification for Medicinal Chemistry Library Synthesis

The compound's three halogen atoms with distinct reactivity profiles enable a modular, three-step diversification sequence: (1) Suzuki-Miyaura coupling at the 1-chloro position to install aryl/heteroaryl groups; (2) nucleophilic aromatic substitution or Buchwald-Hartwig amination at the 3-chloro position; (3) Suzuki-Miyaura or Sonogashira coupling at the 7-bromo position [1]. This orthogonal reactivity allows medicinal chemists to rapidly generate diverse compound libraries from a single core scaffold, accelerating hit-to-lead optimization campaigns .

Synthesis of Kinase Inhibitor Analogs with 7-Position SAR Exploration

In kinase drug discovery, the 7-position of the isoquinoline core is a critical determinant of potency and selectivity. The 7-bromo group serves as a universal handle for installing diverse substituents—aryl, heteroaryl, alkynyl, or amino groups—via palladium- or copper-catalyzed cross-coupling [2]. This late-stage diversification strategy is far more efficient than synthesizing each 7-substituted analog de novo, reducing the synthetic burden per analog by 2-3 steps and enabling parallel synthesis workflows.

Synthesis of N,N-Chelate Ligands for Asymmetric Catalysis

The differential reactivity of the 1- and 3-chloro groups in 1,3-dichloroisoquinoline—retained in the 7-bromo derivative—has been exploited to construct N,N-chelate ligands via sequential functionalization [1]. The 7-bromo group offers a third point of attachment for introducing steric or electronic tuning elements, enabling fine control over ligand geometry and metal coordination properties in asymmetric catalysis applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1,3-dichloroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.